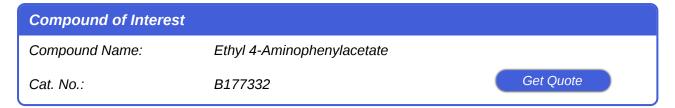


Ethyl 4-Aminophenylacetate: A Comprehensive Technical Guide for Researchers

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An In-depth Whitepaper on a Key Intermediate in Pharmaceutical Research and Development

Ethyl 4-aminophenylacetate is a pivotal chemical intermediate in the landscape of pharmaceutical research and drug development. Its bifunctional nature, possessing both a primary aromatic amine and an ethyl ester, renders it a versatile building block for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on practical data and experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a research intermediate is fundamental to its effective application. The following tables summarize the key quantitative data for **Ethyl 4-aminophenylacetate**.[1][2][3][4]

Table 1: Physicochemical Properties



Property	Value	Reference
CAS Number	5438-70-0	[1][2]
Molecular Formula	C10H13NO2	[1][2]
Molecular Weight	179.22 g/mol	[1]
Appearance	White to pale cream or pale brown powder/crystal	[2][3]
Melting Point	46.5-52.5 °C	[2]
Boiling Point	120-122 °C at 2 Torr	[1]
Density	1.112 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Soluble in Methanol	[1][3]
рКа	4.55 ± 0.10 (Predicted)	[1][3]

Table 2: Spectroscopic Data

Spectroscopy	- Data	Reference
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.05 (d, 2H), 6.63 (d, 2H), 4.11 (q, 2H), 3.60 (br s, 2H), 3.47 (s, 2H), 1.23 (t, 3H)	[1]
Mass Spectrometry (GC-MS)	m/z: 179, 107, 106	[2]
Infrared (IR)	Available, typically shows characteristic peaks for N-H, C=O (ester), and aromatic C-H bonds.	[2][5]

Synthesis of Ethyl 4-Aminophenylacetate

The synthesis of **Ethyl 4-aminophenylacetate** can be achieved through various routes. A common and effective method involves the reduction of the corresponding nitro compound.



Experimental Protocol: Synthesis via Reduction of Ethyl 4-Nitrophenylacetate

This protocol details the synthesis of **Ethyl 4-aminophenylacetate** from Ethyl 4-nitrophenylacetate via catalytic hydrogenation.[1]

Materials:

- Ethyl 4-nitrophenylacetate
- Methanol
- 10% Palladium on charcoal (Pd/C)
- Hydrogen gas (H₂)
- Argon or Nitrogen gas
- Celite

Equipment:

- · Round-bottom flask
- · Magnetic stirrer
- Hydrogen balloon or hydrogenation apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator

Procedure:

 A solution of Ethyl 4-nitrophenylacetate (e.g., 3.4 g, 16.1 mmol) in methanol (100 mL) is prepared in a round-bottom flask.



- The solution is degassed with an inert gas (argon or nitrogen) for approximately 15 minutes to remove dissolved oxygen.
- 10% Palladium on charcoal (e.g., 700 mg) is carefully added to the solution.
- The flask is evacuated and backfilled with hydrogen gas (a balloon is suitable for small-scale reactions).
- The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere for 16 hours.
- Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The Celite pad is washed with methanol (2 x 20 mL) to ensure complete recovery of the product.
- The filtrate is concentrated under reduced pressure using a rotary evaporator to yield Ethyl
 4-aminophenylacetate as an oil.

Expected Yield: 96%[1]

Alternative Synthetic Routes

Other reported methods for the synthesis of **Ethyl 4-aminophenylacetate** include:

- Friedel-Crafts alkylation of aniline with ethyl chloroacetate.
- Esterification of 4-aminophenylacetic acid with ethanol.[6]
- O-acylation of 2-(4-aminophenyl)acetyl chloride with ethanol.

Role as a Key Intermediate in Pharmaceutical Synthesis

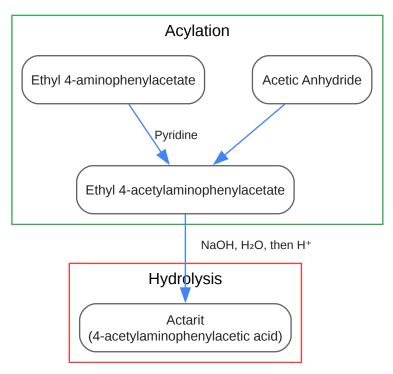
Ethyl 4-aminophenylacetate is a valuable precursor in the synthesis of various active pharmaceutical ingredients.[7] A notable example is its use in the preparation of Actarit, an antiarthritic drug.[7]



Workflow for the Synthesis of Actarit

The following diagram illustrates the synthetic pathway from **Ethyl 4-aminophenylacetate** to Actarit, which is 4-acetylaminophenylacetic acid.

Synthesis of Actarit from Ethyl 4-Aminophenylacetate



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Caption: Synthetic pathway to Actarit.

Experimental Protocol: Synthesis of Actarit from Ethyl 4-Aminophenylacetate

This protocol outlines the two-step synthesis of Actarit.

Step 1: Acylation of Ethyl 4-aminophenylacetate



- Dissolve **Ethyl 4-aminophenylacetate** in a suitable solvent such as pyridine.
- Cool the solution in an ice bath.
- Slowly add acetic anhydride to the cooled solution with stirring.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Pour the reaction mixture into water and extract the product, Ethyl 4-acetylaminophenylacetate, with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis of Ethyl 4-acetylaminophenylacetate

- Dissolve the crude Ethyl 4-acetylaminophenylacetate in a mixture of ethanol and aqueous sodium hydroxide solution.
- Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
- Collect the solid by filtration, wash with cold water, and dry to obtain Actarit.
- Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

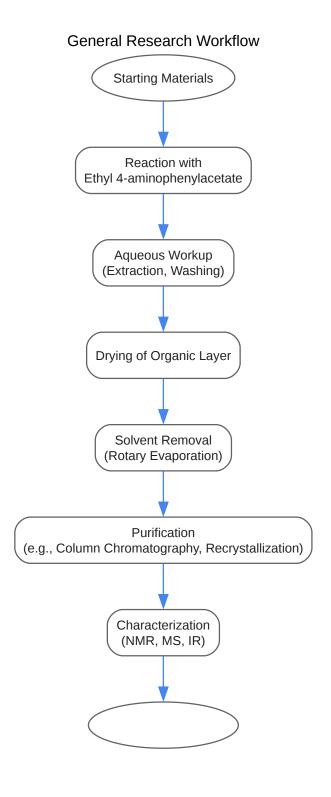
Experimental and Logical Workflows

The following diagrams illustrate common workflows involving **Ethyl 4-aminophenylacetate** in a research setting.

General Synthesis and Purification Workflow



This diagram outlines the typical steps from starting materials to a purified final product when using **Ethyl 4-aminophenylacetate** as an intermediate.





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Caption: General experimental workflow.

Safety and Handling

Ethyl 4-aminophenylacetate should be handled with appropriate safety precautions in a laboratory setting.

- General Handling: Use in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[8]
- Personal Protective Equipment (PPE): Wear chemical safety goggles, protective gloves, and a lab coat.[8]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and acids.[8]
- Fire Fighting: Use extinguishing media appropriate for the surrounding fire. Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[8]
- First Aid:
 - Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[8]
 - Skin Contact: Wash off immediately with plenty of water.
 - Inhalation: Move to fresh air.[8]
 - Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 4-aminophenylacetate is a cornerstone intermediate for the synthesis of a variety of target molecules in pharmaceutical and chemical research. Its well-defined properties and reactivity make it a reliable and versatile tool for medicinal chemists and process developers.



This guide has provided a comprehensive overview of its key characteristics, synthetic methodologies, and applications, serving as a valuable resource for the scientific community. The provided protocols and workflows are intended to facilitate its effective use in the laboratory, ultimately contributing to the advancement of drug discovery and development.

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